4-ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(2H-triazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-3-5-7(6-4-10-13-11-6)12-14(2)8(5)9/h4H,3,9H2,1-2H3,(H,10,11,13) |
InChI Key |
FNPNOIHEBLSAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=NNN=C2)C)N |
Origin of Product |
United States |
Biological Activity
4-Ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates the presence of ethyl and methyl groups, a triazole ring, and a pyrazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50 value of 12.50 µM against the SF-268 cell line and 42.30 µM against NCI-H460 cells .
| Cell Line | IC50 (µM) |
|---|---|
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The pyrazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Cytokine Modulation : By modulating cytokine release, it may exert anti-inflammatory effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for anticancer activity and found that those with triazole substitutions exhibited enhanced potency against multiple cancer cell lines .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers .
Scientific Research Applications
Structural Representation
The 2D and 3D structures of the compound can be visualized using chemical drawing software or databases like PubChem.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its structural features that allow for interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that substituents on the pyrazole ring can enhance activity against bacterial strains, making this compound a candidate for developing new antibiotics .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that 4-ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine may exhibit similar properties, warranting further investigation through in vitro and in vivo models .
Agricultural Applications
The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt metabolic processes in target organisms.
Fungicidal Activity
Research has highlighted the effectiveness of triazole derivatives as fungicides. The compound can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thus preventing fungal growth . Field trials have shown promising results in controlling various fungal pathogens affecting crops.
Material Science
In material science, compounds containing triazoles are being studied for their ability to form coordination complexes with metals, which can lead to novel materials with unique properties.
Coordination Chemistry
The synthesis of metal complexes using this compound has been reported. These complexes exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of triazole compounds against a panel of bacterial strains. The results indicated that modifications to the pyrazole moiety significantly enhanced antimicrobial activity compared to parent compounds .
Case Study 2: Agricultural Impact
Field trials conducted on wheat crops treated with formulations containing the compound showed a reduction in fungal infections by over 50%, demonstrating its potential as an effective agricultural fungicide .
Case Study 3: Material Development
Research focusing on the synthesis of metal-organic frameworks (MOFs) using this compound revealed that it could serve as a ligand to form stable complexes with transition metals. These MOFs exhibited enhanced gas adsorption properties, indicating potential applications in gas storage and separation technologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-5-amine Derivatives
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Structure : Substituted with a methoxyphenyl group at position 1 and phenyl at position 3.
- Molecular Weight : 265.316 g/mol vs. the target compound’s estimated 235.29 g/mol.
- Applications : Used in ligand design for its aromatic substituents .
5-Amino-3-methyl-1-phenylpyrazole
Triazole-Containing Analogues
3-Phenyl-1H-1,2,4-triazol-5-amine
- Structure : 1,2,4-triazole isomer with phenyl at position 3.
- Key Differences : The 1,2,4-triazole ring exhibits distinct electronic properties and hydrogen-bonding capabilities compared to 1,2,3-triazole.
- Crystal Data : Exhibits intermolecular N–H⋯N hydrogen bonds, influencing stability .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Hybrid Pyrazole-Triazole Systems
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine
- Structure : Combines pyrazole and 1,2,4-triazole with an imidazolylpropyl chain.
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
Structural and Functional Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyrazole + 1,2,3-triazole | 4-Ethyl, 1-methyl, 3-(1,2,3-triazol-4-yl) | ~235.29 | High hydrogen-bonding potential |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Pyrazole | 1-Methoxyphenyl, 3-phenyl | 265.316 | Aromatic stacking interactions |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | 1,2,4-triazole | 3-Phenyl | 160.18 | Intermolecular N–H⋯N bonds |
| 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine | 1,2,4-triazole | 5-(4-Methylpiperazinyl) | 194.25 | Enhanced solubility and basicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
